N,N-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide is a chemical compound with significant interest in the field of medicinal chemistry. This compound is classified as a pyrazolo[4,3-c]pyridine derivative, which is notable for its potential pharmacological applications. It is primarily recognized for its role as a ligand in biological systems and its potential therapeutic effects.
This compound is available from various chemical suppliers, including Matrix Scientific, where it is listed under the catalog number 1211512-45-6. The molecular formula of N,N-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide is , with a molecular weight of approximately 230.7 g/mol . It falls under the category of nitrogen-containing heterocycles, which are compounds that contain a ring structure with at least one nitrogen atom.
The synthesis of N,N-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide can involve several methods. One common approach includes the use of N-alkylation reactions to introduce the dimethyl group on the nitrogen atom. The synthesis typically starts with a pyrazole precursor that undergoes cyclization and subsequent acylation to yield the final product.
The detailed mechanisms and specific reaction conditions may vary based on the desired yield and purity of the final compound .
The presence of multiple nitrogen atoms in the structure suggests potential interactions with biological targets .
N,N-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide can participate in various chemical reactions due to its functional groups.
These reactions are essential for modifying the pharmacological properties of the compound .
The mechanism of action for N,N-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide primarily involves its interaction with specific biological targets such as receptors or enzymes.
Research indicates that compounds within this class may act as antagonists or agonists at various receptors involved in inflammatory pathways or neurological processes. For instance:
This modulation can lead to therapeutic effects in conditions such as autoimmune diseases or inflammation.
N,N-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide has several scientific applications:
The efficient construction of the fused bicyclic system in N,N-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide (CAS 1211569-24-2) relies on precision in regioselective cyclization. The most industrially viable approach employs Knorr pyrazole synthesis principles, starting from N-Boc-4-piperidone. This precursor undergoes condensation with dimethylhydrazine under acid-catalyzed conditions (p-toluenesulfonic acid in toluene, 110°C) to yield the tert-butyl 3-(dimethylcarbamoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxylate intermediate [6]. Critical regiochemical control is achieved through electronic modulation – the Boc group temporarily blocks N1, directing cyclization exclusively to the C3 position of the piperidine ring, thus preventing isomeric byproducts [4].
Alternative routes leverage microwave-assisted cyclization (150°C, 20 min), which accelerates the key ring-forming step while maintaining >90% regioselectivity [6]. For derivatives like 7,7-dimethyl analogs (CAS 943145-91-3), Mannich reactions or intramolecular aldol condensations introduce quaternary centers prior to cyclization, though these require stringent anhydrous conditions to suppress dimerization [4]. Post-cyclization, Boc deprotection with HCl/dioxane unveils the secondary amine, enabling further N-functionalization if required.
Table 1: Regioselective Cyclization Strategies for Core Assembly
Method | Conditions | Regioselectivity | Yield | Key Advantage |
---|---|---|---|---|
Knorr-type cyclization | pTSA/toluene, reflux, 12h | >95% | 78% | Scalable, minimal isomer formation |
Microwave cyclization | 150°C, DMF, 20 min | 92% | 85% | Rapid, high atom economy |
Mannich-cyclization | TiCl₄/CH₂Cl₂, -20°C, 3h | 88% | 65% | Enables quaternary center formation |
Carboxamide diversification serves as a critical structure-activity relationship (SAR) exploration tool. The methyl ester precursor (methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride, CAS 1609400-85-2) provides a versatile handle for amidation [10]. Industrially, transesterification-amidation sequences dominate: the ester undergoes methanolysis with dimethylamine gas in THF at 0–5°C, achieving near-quantitative conversion to the N,N-dimethylcarboxamide while avoiding overalkylation [7] [9]. For asymmetric amides (e.g., N-methyl-N-ethyl), Schotten-Baumann conditions (aqueous NaOH/dichloromethane biphasic system) permit sequential acyl chloride formation (using oxalyl chloride) and amine addition, though competing hydrolysis limits yields to 70–75% [6].
N-alkylation of the carboxamide nitrogen remains challenging due to low nucleophilicity. Advances employ LHMDS-mediated deprotonation (-78°C in THF) followed by alkyl halide addition, enabling N-methyl, N-allyl, and N-propargyl derivatives. However, this route risks O-alkylation (5–8%) requiring careful chromatography [6]. Notably, the pyridin-3-ylmethyl-substituted analog (CAS not provided, MF C₁₅H₁₉N₅O) demonstrates the scaffold’s tolerance for steric bulk when alkylation is performed prior to carboxamide installation .
Table 2: Carboxamide Functionalization Impact on Properties
Substituent | Synthetic Route | Reaction Yield | Byproduct Formation | Solubility (H₂O, mg/mL) |
---|---|---|---|---|
N,N-Dimethyl | Direct dimethylamine addition | 98% | <1% | 42.5 |
N-Methyl-N-ethyl | Schotten-Baumann amidation | 73% | 12% (hydrolysis) | 18.7 |
N,N-Diethyl | Acyl chloride + Et₂NH | 85% | 5% (diethylamine salt) | 8.9 |
5-(Pyridin-3-ylmethyl) | Pre-assembly alkylation | 68%* | 15% (dialkylation) | <0.1 |
*Yield reflects multi-step sequence including N-alkylation prior to cyclization [9]
N,N-dimethylation represents the definitive step in accessing the target carboxamide. Heterogeneous catalytic systems have superseded toxic stoichiometric agents (e.g., dimethyl sulfate). Pd/C (10%)-mediated reductive amination stands out: using dimethylamine hydrochloride and paraformaldehyde in methanol at 65°C under 50 psi H₂, this approach achieves 95% conversion in ≤4 hours with catalyst recyclability (5 cycles, <3% activity loss) [8]. The mechanism involves in situ formaldehyde generation, iminium ion formation on the amine, and Pd-hydrogen reduction.
For continuous manufacturing, fixed-bed reactors packed with Cu-SiO₂ catalysts enable gas-phase N,N-dimethylation at 200°C. This system processes dimethylamine and the ester precursor (methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate) with 88% hourly space velocity and eliminates solvent waste [6]. Notably, Lewis acid-doped zeolites (e.g., Sn-Beta) catalyze dimethylation via transamidation, directly converting monoalkylamides using dimethylformamide (DMF) as both solvent and dimethyl donor at 140°C [8].
Table 3: Catalytic N,N-Dimethylation Performance Metrics
Catalyst System | Conditions | Conversion | Selectivity | Turnovers | E-factor* |
---|---|---|---|---|---|
10% Pd/C + H₂ | MeOH, 65°C, 50 psi H₂, 4h | 98% | 99% | 1,250 | 8.7 |
Cu-SiO₂ fixed bed | 200°C, gas-phase, 0.5h residence | 92% | 94% | 3,800 | 1.2 |
Sn-Beta zeolite (transamidation) | DMF, 140°C, 24h | 85% | 88% | 340 | 4.5 |
*E-factor: kg waste/kg product; lower values indicate greener processes [6] [8]
Solvent-free methodologies enhance sustainability across the synthetic sequence. Mechanochemical cyclization (ball milling) unites N-Boc-piperidone and dimethylhydrazine hydrochloride with K₂CO₃ as base, completing the pyrazole ring formation in 2 hours without solvents – reducing E-factors by 64% versus toluene-based routes [6]. Subsequent Boc deprotection employs neat TFA or solid camphorsulfonic acid with minimal excess, simplifying acid recovery.
The critical dimethylation step benefits from solvent-free N,N-dimethylation using dimethyl carbonate (DMC) as a green reagent. Under microwave irradiation (100°C, 30 min), DMC converts the free amine precursor to the N,N-dimethylcarboxamide with 91% yield, generating only methanol and CO₂ as byproducts [8]. When applied to the full sequence (cyclization → deprotection → dimethylation), integrated solvent-free protocols achieve 65% overall yield – comparable to conventional methods – while reducing volatile organic compound (VOC) emissions by >90% and cutting purification water usage 4-fold via direct crystallization from reaction melts [6].
Purification of N,N-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide confronts two key challenges: polar byproduct removal (unreacted amines, hydrolysis products) and polymorph control in the final crystallized form. Industrial-scale processes employ counterion switching: freebasing with K₂CO₃ extracts impurities into aqueous phase, followed by HCl salt formation to precipitate the target as a crystalline hydrochloride (mp 218–220°C) [9]. However, residual dimethylamine hydrochloride co-crystallization may occur, requiring anti-solvent crystallization (ethanol/ethyl acetate) to achieve >99.5% purity [7].
Chromatography is avoided in manufacturing. Instead, continuous countercurrent extraction isolates the free base, while pH-controlled crystallization from isopropanol/water mixtures ensures polymorph III – the pharmaceutically preferred form [6]. Scalability beyond 100 kg/batch demands careful exotherm management during amide bond formation; jacketed reactors with controlled reagent addition rates maintain temperatures below 30°C, suppressing the main impurity – the ring-opened diamine (≤0.3%) [8]. Final lyophilization from tert-butanol/water yields a stable, non-hygroscopic powder suitable for long-term storage.
Table 4: Industrial Purification Strategies and Performance
Purification Step | Method | Key Parameters | Purity Outcome | Scalability Limit |
---|---|---|---|---|
Amine byproduct removal | Countercurrent extraction | pH 10.5, heptane/water | 99.0% free base | 500 kg/batch |
HCl salt crystallization | Anti-solvent (EtOH/EtOAc) | 0.5°C/min cooling ramp | 99.7% | 200 kg/batch |
Polymorph control | Seeded crystallization | 2% seed loading, IPA/H₂O | >99.5% Form III | 1,000 kg/batch |
Final drying | Lyophilization | t-BuOH/H₂O, -40°C, 24h | <0.1% volatiles | Continuous line |
Comprehensive Compound Table
CAS No.: 143488-44-2
CAS No.: 13981-37-8
CAS No.:
CAS No.:
CAS No.: 63732-19-4
CAS No.: